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molecular formula C13H12O3 B1625415 3-(Benzyloxy)benzene-1,2-diol CAS No. 52800-47-2

3-(Benzyloxy)benzene-1,2-diol

Cat. No. B1625415
M. Wt: 216.23 g/mol
InChI Key: APEOFGNAYJBNMD-UHFFFAOYSA-N
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Patent
US03944560

Procedure details

A mixture of 2-methoxy-2-methyl-4-benzyloxy-1,3-benzodioxole (13.6 g., 0.05 mole), methanol (210 ml.) and 5N hydrochloric acid (210 ml.) is stirred under reflux in an atmosphere of nitrogen for 10 hours. Most of the methanol is distilled off under vacuum and the product then extracted with ether. The ethereal solution is washed with water, dried over magnesium sulfate followed by calcium sulfate and evaporated to dryness to yield the crude 3-benzyloxy-catechol which can be recrystallized from di-isopropyl ether.
Name
2-methoxy-2-methyl-4-benzyloxy-1,3-benzodioxole
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1(C)[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[C:11]([O:12][CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:5]=2[O:4]1.Cl>CO>[CH2:13]([O:12][C:11]1[CH:10]=[CH:9][CH:8]=[C:6]([OH:7])[C:5]=1[OH:4])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
2-methoxy-2-methyl-4-benzyloxy-1,3-benzodioxole
Quantity
13.6 g
Type
reactant
Smiles
COC1(OC2=C(O1)C=CC=C2OCC2=CC=CC=C2)C
Name
Quantity
210 mL
Type
reactant
Smiles
Cl
Name
Quantity
210 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an atmosphere of nitrogen for 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
Most of the methanol is distilled off under vacuum
EXTRACTION
Type
EXTRACTION
Details
the product then extracted with ether
WASH
Type
WASH
Details
The ethereal solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(O)=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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